molecular formula C28H41D3O2 B1150048 Doxercalciferol-D3

Doxercalciferol-D3

Cat. No.: B1150048
M. Wt: 415.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Doxercalciferol-D3, also known as 1α-hydroxyergocalciferol, is a synthetic analog of vitamin D2. It is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. This compound undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2 .

Scientific Research Applications

Doxercalciferol-D3 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxercalciferol-D3 is synthesized through a series of chemical reactions starting from ergocalciferol (vitamin D2). The key step involves the hydroxylation of ergocalciferol to produce 1α-hydroxyergocalciferol. This process typically requires the use of specific reagents and catalysts under controlled conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves multiple steps, including purification and quality control measures to ensure the final product meets pharmaceutical standards. The production methods are designed to be efficient and cost-effective while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Doxercalciferol-D3 undergoes several types of chemical reactions, including:

    Hydroxylation: The primary reaction involved in its synthesis.

    Oxidation and Reduction: These reactions can modify the functional groups on the molecule.

    Substitution: Reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Hydroxylation: Typically involves the use of oxidizing agents and catalysts.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products: The major product formed from these reactions is 1α,25-dihydroxyvitamin D2, which is the active form of this compound .

Mechanism of Action

Doxercalciferol-D3 exerts its effects by being metabolized to 1α,25-dihydroxyvitamin D2 in the liver. This active form binds to the vitamin D receptor (VDR) in target tissues, such as the intestines, bones, and parathyroid glands. The VDR complex then interacts with DNA to regulate the expression of genes involved in calcium and phosphate homeostasis. This regulation helps maintain proper levels of calcium and phosphate in the blood, which is crucial for bone health and other physiological functions .

Comparison with Similar Compounds

    Alfacalcidol (1α-hydroxyvitamin D3): Another synthetic analog of vitamin D, used for similar therapeutic purposes.

    Calcitriol (1α,25-dihydroxyvitamin D3): The active form of vitamin D3, used in the treatment of various conditions related to calcium metabolism.

Uniqueness: Doxercalciferol-D3 is unique in its specific hydroxylation pattern, which allows it to be metabolized into an active form that effectively regulates parathyroid hormone levels without causing excessive calcium buildup in the blood. This makes it a safer option for patients with chronic kidney disease compared to other vitamin D analogs .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1/i5D2,12D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-ZKEOFIQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)O)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070009-32-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070009-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxercalciferol-D3
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Reactant of Route 6
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